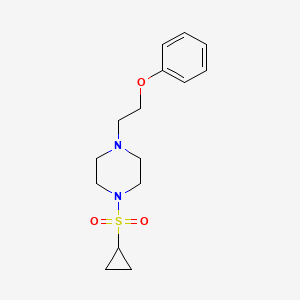![molecular formula C20H27FN6 B12237133 N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine](/img/structure/B12237133.png)
N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves multiple steps, starting from readily available precursors. The key steps typically include:
Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate starting materials.
Introduction of the piperidine ring: This step often involves a nucleophilic substitution reaction.
Final assembly: The final step involves coupling the different fragments together under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: This compound may serve as a probe for studying biological processes involving pyrimidine derivatives.
Medicine: It has potential as a lead compound for the development of new pharmaceuticals.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets could include enzymes or receptors that are involved in key biological pathways. The exact mechanism would depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Chloromethcathinone: A stimulant drug with a similar structural motif.
Aliphatic amines: Compounds with similar functional groups that can undergo similar chemical reactions.
Uniqueness
What sets N-{[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl}-5-fluoro-N,6-dimethylpyrimidin-4-amine apart is its unique combination of functional groups, which gives it distinct chemical and biological properties
Properties
Molecular Formula |
C20H27FN6 |
|---|---|
Molecular Weight |
370.5 g/mol |
IUPAC Name |
N-[[1-(2-cyclopropyl-6-methylpyrimidin-4-yl)piperidin-4-yl]methyl]-5-fluoro-N,6-dimethylpyrimidin-4-amine |
InChI |
InChI=1S/C20H27FN6/c1-13-10-17(25-19(24-13)16-4-5-16)27-8-6-15(7-9-27)11-26(3)20-18(21)14(2)22-12-23-20/h10,12,15-16H,4-9,11H2,1-3H3 |
InChI Key |
KVDNLUYSHNZRNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CC2)N3CCC(CC3)CN(C)C4=NC=NC(=C4F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(cyclohexylmethyl)-2-cyclopropylimidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B12237058.png)
![4-[(4-{2-cyclopropyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)methyl]-1-methyl-1,2-dihydropyridin-2-one](/img/structure/B12237077.png)
![2-[(1-{[2-(Trifluoromethyl)phenyl]methyl}piperidin-4-yl)methoxy]pyrimidine](/img/structure/B12237078.png)
![2-Tert-butyl-5-ethyl-4-[4-(5-fluoropyrimidin-4-yl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B12237085.png)
![N-[(1H-1,3-benzodiazol-2-yl)methyl]-3,3-difluorocyclobutane-1-carboxamide](/img/structure/B12237087.png)

![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-6-ethyl-2-(methylsulfanyl)pyrimidine](/img/structure/B12237099.png)
![3-Cyclopropyl-6-{[1-(pyridine-3-sulfonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12237103.png)
![5-[1-(6-Fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B12237112.png)
![4-Ethyl-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}-2-(methylsulfanyl)pyrimidine](/img/structure/B12237117.png)
![4-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12237121.png)
![1-(2-fluorophenyl)-4-({5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}methyl)piperazine](/img/structure/B12237123.png)

